3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Description
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol is a benzopyran derivative featuring a dihydroxy substitution at positions 6 and 7 and a 4-methoxyphenyl group at position 2. This compound belongs to a class of flavonoids and is structurally related to isoflavones and their derivatives. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.29 g/mol.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-2-10(3-5-13)12-6-11-7-14(17)15(18)8-16(11)20-9-12/h2-5,7-8,12,17-18H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMAEFVLALEJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=CC(=C(C=C3OC2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997771 | |
| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76397-87-0 | |
| Record name | 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76397-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076397870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with a suitable precursor, followed by cyclization and reduction steps. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization under acidic conditions to form the benzopyran ring. The final step involves the reduction of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
Scientific Research Applications
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties and is studied for its potential to scavenge free radicals.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 3,4-Dihydro-3-(3,4-dimethoxyphenyl)-2H-1-benzopyran-6,7-diol (CAS 116718-58-2)
This analog replaces the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl substituent. Key differences include:
- Polarity : The absence of dihydroxy groups in the dimethoxy analog reduces polarity, likely decreasing water solubility .
Table 1: Substituent Effects on Physical Properties
| Compound | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target compound | 4-OCH₃, 6,7-diOH | Not reported | Diol, Methoxy |
| 3,4-Dimethoxyphenyl analog (116718-58-2) | 3,4-diOCH₃, 6,7-diOH | Not reported | Diol, Dimethoxy |
Comparison with Daidzein (DZN) and Equol (EQ)
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) and equol (3,4-dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol) are isoflavonoids with structural similarities:
- Daidzein: Contains a 4-hydroxyphenyl group and a ketone at position 3.
- Equol : Features a 4-hydroxyphenyl group and a single hydroxy group at position 5. The absence of a methoxy group and the dihydroxy substitution differentiates its electronic profile and bioavailability .
Table 2: Bioactive Substituent Comparison
| Compound | Position 3 Substituent | Hydroxy Groups | Key Properties |
|---|---|---|---|
| Target compound | 4-Methoxyphenyl | 6,7-diOH | High polarity, antioxidant potential |
| Daidzein | 4-Hydroxyphenyl | 7-OH | Estrogenic activity, moderate polarity |
| Equol | 4-Hydroxyphenyl | 7-OH | Enhanced receptor binding, reduced solubility |
Substituent Effects on Spectroscopic Properties
Evidence from UV-Vis studies (e.g., compounds 4d–4f) highlights that electron-donating groups like methoxy red-shift absorption maxima compared to halogens or hydrogen . For the target compound:
- The 4-methoxyphenyl group likely causes a red shift in UV absorption.
- The 6,7-dihydroxy groups may further enhance this effect due to stronger electron donation, though direct data is unavailable.
Table 3: Substituent Impact on Absorption Maxima
| Compound Type | Substituent | Absorption Trend |
|---|---|---|
| 4-Methoxyphenyl derivatives | OCH₃ | Red-shifted vs. H/F |
| Dihydroxy-substituted | 6,7-diOH | Expected stronger shift |
Biological Activity
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol, also known by its CAS number 76397-87-0, is a compound belonging to the class of benzopyrans. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on diverse research findings, including cytotoxicity and antioxidant properties.
- Molecular Formula : C16H16O4
- Molecular Weight : 272.2958 g/mol
- CAS Registry Number : 76397-87-0
- IUPAC Name : 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol
Cytotoxicity
Research has indicated that compounds similar to 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study comparing several benzopyran derivatives found that certain analogs demonstrated high cytotoxicity against human promyelocytic leukemia HL-60 cells. These compounds produced radicals under alkaline conditions, suggesting a mechanism linked to oxidative stress and subsequent cell death .
Table 1: Cytotoxic Effects of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 | 5.2 |
| Compound B | HeLa | 12.3 |
| 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | A549 | TBD |
Antioxidant Activity
The antioxidant capacity of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of compounds to scavenge free radicals. The results indicated that this compound possesses considerable free radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 90% | 10 |
| 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol | 75% | TBD |
The biological activity of 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol is believed to be mediated through several mechanisms:
- Radical Generation : Similar compounds have shown the ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Antioxidant Defense : By scavenging free radicals, this compound may protect normal cells from oxidative damage.
- Cell Cycle Arrest : Some studies suggest that benzopyran derivatives can interfere with cell cycle progression in cancer cells.
Case Studies
A notable study examined the effects of various benzopyran derivatives on human cancer cell lines. The findings indicated that the presence of methoxy groups enhanced the cytotoxic potential against specific cancer types while maintaining lower toxicity towards non-cancerous cells . This suggests a promising therapeutic index for compounds like 3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-6,7-diol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
